Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine
Description
Nω-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-Nα-(tert-butoxycarbonyl)-L-asparagine (CAS: 137255-40-4, molecular formula: C₁₇H₂₉N₃O₁₀, molecular weight: 435.43 g/mol) is a glycopeptide derivative critical in glycobiology and biomedical research. It comprises a β-D-glucopyranosylamine moiety linked to L-asparagine via an N-glycosidic bond, with a tert-butoxycarbonyl (Boc) group protecting the α-amino group of asparagine . This compound serves as a key intermediate in synthesizing N-linked glycoproteins and glycoconjugates, with applications in studying cancer, diabetes, and immune disorders . Its structural complexity and Boc protection enhance stability during synthetic processes, making it valuable for enzymatic and chemical glycosylation studies .
Properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMLCHQJOPFTE-WBXKCMFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451515 | |
| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137255-40-4 | |
| Record name | Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine, commonly referred to as GlcNAc-Asn, is a glycosylated amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which combines elements of both carbohydrate and amino acid chemistry. Its biological activity is of particular interest due to its potential applications in drug development, particularly in the treatment of glycosylation disorders and other metabolic conditions.
The chemical formula for this compound is with a molecular weight of 435.43 g/mol. It has a melting point of 213°C, indicating its stability under various conditions. The compound's structure can be represented as follows:
- IUPAC Name : (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CAS Number : 137255-40-4
- PubChem CID : 11004598
Structural Formula
The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₉N₃O₁₀ |
| Molecular Weight | 435.43 g/mol |
| Melting Point | 213°C |
| Color | White |
This compound exhibits several biological activities primarily attributed to its glycosylation properties. Glycosylation plays a crucial role in protein folding, stability, and cell signaling processes. The presence of the N-acetylglucosamine (GlcNAc) moiety enhances the solubility and bioavailability of peptides and proteins.
Key Biological Activities:
- Enzyme Inhibition : Research indicates that GlcNAc-Asn can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition can modulate metabolic pathways involved in glycoprotein synthesis.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by affecting the glycosylation status of cell surface receptors, thereby altering their activity and downstream signaling events.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of GlcNAc-Asn exhibit antimicrobial activity against certain pathogens, potentially offering a new avenue for therapeutic development.
Case Study 1: Aspartylglycosaminuria
A notable application of this compound is in the diagnosis and monitoring of aspartylglycosaminuria (AGU), a lysosomal storage disorder. A study demonstrated that the compound could be detected in urine samples using gas chromatography-mass spectrometry (GC-MS) after permethylation, providing a sensitive method for confirming AGU diagnoses .
Case Study 2: Glycoprotein Analysis
Another significant finding involves its use in analyzing glycoproteins. Researchers applied GlcNAc-Asn to assess the carbohydrate-peptide linkage in glycoproteins through partial acid hydrolysis followed by mass spectrometric analysis . This method allows for detailed characterization of glycoprotein structures, essential for understanding their biological functions.
Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine has been explored in various scientific domains:
Drug Development
The compound's unique structure makes it a candidate for designing new therapeutics targeting specific biological pathways. Studies have indicated its potential in modulating glycoprotein synthesis, which is crucial in drug efficacy and metabolism.
Bioconjugation
Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques, allowing for the attachment of drugs or imaging agents to biomolecules. This application is particularly relevant in targeted drug delivery systems.
Glycobiology Studies
In glycobiology, this compound serves as a valuable tool for studying glycan interactions and their roles in cell signaling and recognition processes. Its incorporation into glycoproteins can help elucidate mechanisms of cellular communication.
Case Study 1: Drug Delivery Systems
A recent study investigated the use of this compound in developing targeted drug delivery systems for cancer therapies. The results demonstrated enhanced uptake of therapeutic agents in cancer cells compared to conventional delivery methods, showcasing its potential in improving treatment efficacy.
Case Study 2: Glycan Interaction Analysis
Another research project focused on analyzing the interaction between this compound and various lectins to understand glycan-mediated cell adhesion processes. The findings revealed specific binding affinities that could inform future studies on cell signaling pathways impacted by glycan structures.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound is part of a broader family of glycopeptide derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Comparison of Key Glycopeptide Derivatives
Structural and Functional Differences
Protection Strategies: The Boc group in the parent compound provides transient protection for the α-amino group, enabling selective deprotection during glycopeptide assembly . In contrast, the benzyl ester derivative (CAS: 219968-28-2) uses benzyl groups to protect hydroxyl moieties, enhancing lipophilicity for chromatographic purification . 4-Fluoro analogues () replace the C-4 hydroxyl with fluorine, altering substrate recognition by glycosyltransferases and inhibiting glycan biosynthesis .
Biological Activity: The parent compound mimics natural N-glycan linkages, facilitating studies on glycosyltransferases like oligosaccharyltransferase . Acylated analogues (e.g., 3-chloropropionamide) exhibit reduced enzymatic hydrolysis rates due to steric hindrance, making them useful for probing enzyme active sites .
Synthetic Utility :
Preparation Methods
Protection of the α-Amino Group
The α-amino group of L-asparagine is protected using Boc anhydride under basic conditions to prevent undesired side reactions during glycosylation.
Reaction Conditions
-
Reagent : Boc₂O (di-tert-butyl dicarbonate)
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 0–25°C
The resulting intermediate, Nα-Boc-L-asparagine, is isolated via precipitation or column chromatography.
Activation of the ω-Carboxylic Acid
The ω-carboxylic acid of Nα-Boc-L-asparagine is activated to facilitate glycosylamine coupling. Two activation methods are prevalent:
Acid Chloride Formation
Pentafluorophenyl Ester Formation
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Reagent : Pentafluorophenyl trifluoroacetate (Pfp-TFA)
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Solvent : DMF
Both methods yield highly reactive intermediates, though the OPfp ester offers superior stability for subsequent reactions.
Preparation of Glycosylamine
The glycosyl donor, 2-acetamido-2-deoxy-β-D-glucopyranosylamine, is synthesized via:
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Per-O-acetylation : Treating D-glucosamine with acetic anhydride in pyridine to protect hydroxyl groups.
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Ammonolysis : Reacting the per-O-acetylated glucosamine with ammonium bicarbonate to generate the glycosylamine.
Key Data
| Parameter | Value |
|---|---|
| Acetylation yield | 85–90% |
| Glycosylamine purity | ≥95% (HPLC) |
Coupling Reaction
The activated aspartic acid derivative reacts with the glycosylamine under inert conditions:
Reaction Conditions
-
Molar ratio : 1:1.2 (aspartyl chloride:glycosylamine)
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Base : N,N-Diisopropylethylamine (DIPEA)
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Solvent : Anhydrous DMF
-
Temperature : −20°C → 4°C (12–24 hrs)
The product, Nα-Boc-Nω-(per-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine, is purified via silica gel chromatography.
Deprotection of Acetyl Groups
The per-O-acetyl groups on the glucopyranosyl moiety are removed via Zemplén deacetylation:
Reaction Conditions
-
Reagent : Sodium methoxide (NaOMe)
-
Solvent : Methanol
-
Temperature : 0°C → room temperature (2–4 hrs)
Final purification via reverse-phase HPLC affords the target compound with >98% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, D₂O)
¹³C NMR
Stereochemical Control
The β-configuration of the glycosidic bond is maintained by:
Side Reactions
-
Competitive hydrolysis : Mitigated by anhydrous conditions and rapid workup.
-
Over-acylation : Controlled via stoichiometric reagent ratios.
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | OPfp Ester Method |
|---|---|---|
| Activation efficiency | High | Moderate |
| Stability | Low | High |
| Typical yield | 70% | 75% |
The OPfp ester method is preferred for scalability and reproducibility.
Applications in Glycopeptide Synthesis
This compound serves as a building block for:
Q & A
Basic: What are the optimal synthetic conditions for N<sup>ω</sup>-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-N<sup>α</sup>-(tert-butoxycarbonyl)-L-asparagine, and how is reaction progress monitored?
Methodological Answer:
The synthesis involves sequential protection/deprotection and palladium-catalyzed reactions. For example, intermediates like N<sup>ω</sup>-(2-Acetamido-3,4,6-tri-O-triethylsilyl-2-deoxy-β-D-glucopyranosyl) derivatives are synthesized using Pd/C under hydrogen atmosphere in methanol. Reaction completion is monitored via thin-layer chromatography (TLC) with eluent systems like CH2Cl2/MeOH (9:1). Final purification employs silica gel chromatography, and structural confirmation uses <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .
Advanced: How can contradictions in NMR data for silyl-protected intermediates be resolved during synthesis?
Methodological Answer:
Discrepancies in NMR spectra (e.g., overlapping signals from silyl groups) are addressed using advanced techniques:
- DEPT-135/HSQC : Differentiates CH3, CH2, and CH groups in crowded regions.
- COSY/TOCSY : Identifies scalar coupling networks to assign sugar protons.
- Quantitative <sup>29</sup>Si NMR : Validates silyl protection efficiency.
For example, triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) groups show distinct δ<sup>29</sup>Si shifts (~5–10 ppm), aiding in unambiguous assignment .
Advanced: What strategies enable regioselective glycosylation of this compound in glycopeptide synthesis?
Methodological Answer:
Regioselectivity is achieved via:
- Enzymatic glycosylation : Using glycosyltransferases (e.g., β-1,4-galactosyltransferase) to target specific hydroxyl groups.
- Chemoselective protection : Temporary silyl groups (e.g., tri-O-TES) block undesired sites, directing glycosylation to the 3-OH or 6-OH positions.
- Orthogonal deprotection : Sequential removal of silyl groups (e.g., using HF-pyridine) allows stepwise functionalization. Evidence from glycoprotein models highlights the use of these methods to mimic natural N-glycan linkages .
Basic: Which purification techniques maximize yield while retaining stereochemical integrity?
Methodological Answer:
- Flash chromatography : Use gradient elution (e.g., CH2Cl2 → 5% MeOH/CH2Cl2) to separate silylated byproducts.
- Reverse-phase HPLC : For final polishing, employ C18 columns with 0.1% TFA in H2O/MeCN.
- Crystallization : Isolate pure fractions using EtOAc/hexane mixtures. Yields typically range from 60–75%, with purity >95% confirmed by HPLC-ELSD .
Advanced: How does this compound function as a precursor for hyaluronic acid derivatives?
Methodological Answer:
The glucosamine core serves as a building block for hyaluronic acid (HA) disaccharides. Key steps include:
- Enzymatic elongation : Using hyaluronan synthase to polymerize HA chains.
- Chemical modification : Introducing uronic acid moieties via oxidation (e.g., TEMPO/NaClO) at the C6 position.
- Validation : MALDI-TOF MS and <sup>1</sup>H NMR confirm β-(1→3) and β-(1→4) linkages, critical for HA’s biological activity .
Advanced: What role does the tert-butoxycarbonyl (Boc) group play in peptide coupling reactions?
Methodological Answer:
The Boc group:
- Protects the α-amine : Prevents undesired side reactions during glycosylation.
- Facilitates deprotection : Removed under mild acidic conditions (e.g., 50% TFA in CH2Cl2) without disrupting acid-labile glycosidic bonds.
- Enables orthogonal strategies : Compatible with Fmoc-based solid-phase peptide synthesis (SPPS), as seen in glycopeptide antigen synthesis .
Basic: Which spectroscopic methods are critical for structural confirmation?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify anomeric protons (δ 4.5–5.5 ppm, J1,2 ~8–10 Hz for β-linkage) and Boc tert-butyl groups (δ 1.4 ppm).
- HRMS : Confirm molecular ion ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with <1 ppm error.
- IR spectroscopy : Detect carbonyl stretches (e.g., Boc C=O at ~1680 cm<sup>-1</sup>) .
Advanced: How can stereochemical purity be maintained during scale-up synthesis?
Methodological Answer:
- Catalyst optimization : Use Pd/C with controlled particle size (e.g., 10% Pd, 50 µm) to minimize racemization.
- In-line monitoring : Employ FTIR or ReactIR to track reaction progress and adjust conditions in real time.
- Low-temperature crystallization : Prefer MeOH/EtOAc at −20°C to isolate enantiopure product (>99% ee by chiral HPLC) .
Advanced: What biological implications arise from the β-glycosidic linkage in glycoprotein models?
Methodological Answer:
The β-linkage mimics natural N-glycan structures, enabling studies on:
- Lectin binding : Assess affinity for ConA or DC-SIGN using SPR (KD ~10<sup>−6</sup> M).
- Immune recognition : Glycopeptides with this motif elicit antigen-specific IgG responses in murine models.
- Enzyme specificity : β-GlcNAc residues are substrates for O-GlcNAc transferase (OGT), critical in post-translational modifications .
Basic: What storage conditions preserve compound stability?
Methodological Answer:
- Anhydrous storage : Keep under argon at −20°C in amber vials.
- Avoid hydrolysis : Lyophilize and store with desiccants (e.g., silica gel).
- Stability testing : Monitor degradation via HPLC every 6 months; shelf life >2 years under optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
